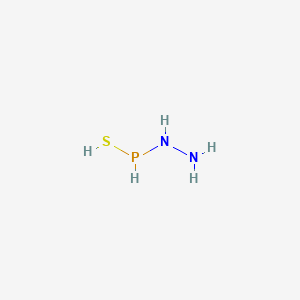
Phosphonohydrazidothious acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonohydrazidothious acid is a unique compound characterized by the presence of phosphorus, nitrogen, sulfur, and oxygen atoms
Preparation Methods
The synthesis of phosphonohydrazidothious acid typically involves the reaction of phosphonic acid derivatives with hydrazine and sulfur-containing reagents. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.
Chemical Reactions Analysis
Phosphonohydrazidothious acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonohydrazidothious acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antiviral agents.
Medicine: Some derivatives are being explored for their potential use in treating diseases such as osteoporosis and certain cancers
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonohydrazidothious acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antibacterial or antiviral effects . In industrial applications, its flame-retardant properties are due to its ability to form a protective char layer when exposed to heat .
Comparison with Similar Compounds
Phosphonohydrazidothious acid can be compared with other similar compounds, such as:
Phosphonic acid: Both compounds contain phosphorus, but phosphonic acid lacks the hydrazide and sulfur components.
Phosphinic acid: Similar to phosphonic acid, but with different oxidation states and reactivity.
Bisphosphonates: These compounds are used in medicine for treating bone diseases and have a similar phosphorus-containing structure
This compound is unique due to its specific combination of phosphorus, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
35008-40-3 |
|---|---|
Molecular Formula |
H5N2PS |
Molecular Weight |
96.09 g/mol |
IUPAC Name |
hydrazinylphosphinothious acid |
InChI |
InChI=1S/H5N2PS/c1-2-3-4/h2-4H,1H2 |
InChI Key |
CMDGSHACCKRJIB-UHFFFAOYSA-N |
Canonical SMILES |
NNPS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















